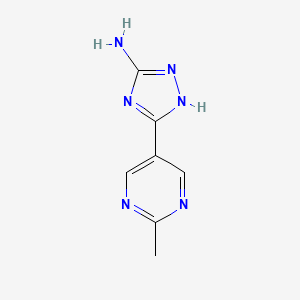
5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole
描述
5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole is a heterocyclic compound that features both triazole and pyrimidine rings
属性
分子式 |
C7H8N6 |
|---|---|
分子量 |
176.18 g/mol |
IUPAC 名称 |
5-(2-methylpyrimidin-5-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N6/c1-4-9-2-5(3-10-4)6-11-7(8)13-12-6/h2-3H,1H3,(H3,8,11,12,13) |
InChI 键 |
OHCREZXULLFYNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=N1)C2=NC(=NN2)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid hydrazide with formamide, which upon heating, undergoes cyclization to form the desired triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
化学反应分析
Types of Reactions: 5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
- 5-Amino-1H-1,2,4-triazole
- 3-(2-Methyl-5-pyrimidinyl)-1H-1,2,4-triazole
Comparison: Compared to similar compounds, 5-Amino-3-(2-methyl-5-pyrimidinyl)-1H-1,2,4-triazole is unique due to the presence of both the amino group and the methyl-pyrimidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


